1-(Cyclopropylmethyl)-2-ethylpiperazine
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Overview
Description
1-(Cyclopropylmethyl)-2-ethylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its unique structure, which includes a cyclopropylmethyl group and an ethyl group attached to the piperazine ring. Its molecular formula is C10H20N2, and it has a molecular weight of 168.28 g/mol.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2-ethylpiperazine can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 2-ethylpiperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2-ethylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated reagents such as alkyl halides are commonly used. The major products formed from these reactions include substituted piperazines with varying functional groups.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anxiolytic or antidepressant agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-ethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-2-ethylpiperazine can be compared with other piperazine derivatives, such as:
1-(Cyclopropylmethyl)piperazine: Lacks the ethyl group, which may result in different pharmacological properties.
2-Ethylpiperazine: Lacks the cyclopropylmethyl group, affecting its binding affinity and activity.
1-(Cyclopropylmethyl)-4-ethylpiperazine: Similar structure but with the ethyl group at a different position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-2-ethylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-2-10-7-11-5-6-12(10)8-9-3-4-9/h9-11H,2-8H2,1H3 |
InChI Key |
QRDRDBGAUPFFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1CC2CC2 |
Origin of Product |
United States |
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